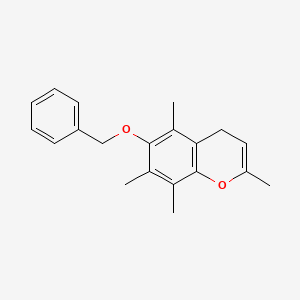
4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzyloxy group at the 6th position and four methyl groups at the 2nd, 5th, 7th, and 8th positions on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE typically involves the following steps:
Starting Materials: The synthesis begins with a suitable chromene precursor.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position through a nucleophilic substitution reaction.
Methylation: The methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes.
Scientific Research Applications
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE involves its interaction with specific molecular targets and pathways. The benzyloxy group and methyl groups play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: Another compound with a benzyloxy group, known for its biological activities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound used in the synthesis of Schiff base ligands.
Uniqueness
6-(BENZYLOXY)-2,5,7,8-TETRAMETHYL-4H-CHROMENE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy and multiple methyl groups makes it a valuable compound for various research and industrial applications.
Biological Activity
4H-1-Benzopyran, 2,5,7,8-tetramethyl-6-(phenylmethoxy)-, also known by its CAS number 143308-49-0, is a compound belonging to the benzopyran class of compounds. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C20H22O2
- Molecular Weight: 294.39 g/mol
- IUPAC Name: 4H-1-benzopyran-6-(phenylmethoxy)-2,5,7,8-tetramethyl
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzopyran derivatives. A notable study evaluated various benzopyran compounds and reported that certain derivatives exhibited significant antiproliferative effects against cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 5a | MDA-MB-231 | 5.2 |
| 5b | HEK-293 | 102.4 |
| 5c | LLC-PK1 | 293.2 |
These findings indicate that while some compounds are highly effective against cancer cells, they may exhibit varying degrees of cytotoxicity towards normal cells .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. A study on structurally similar benzopyrans indicated that they could inhibit pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .
Antimicrobial Activity
Benzopyran compounds have been explored for their antimicrobial properties. Research shows that certain derivatives can inhibit the growth of various bacteria and fungi. For example:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzopyran Derivative | E. coli | 32 μg/mL |
| Benzopyran Derivative | S. aureus | 16 μg/mL |
These results suggest that benzopyrans may serve as potential leads for developing new antimicrobial agents .
Uterotrophic Activity
In a study assessing uterotrophic activity in female albino rats, a related compound showed a significant increase in uterine weight gain (87%) compared to controls. This suggests potential estrogenic activity which could be relevant in reproductive health contexts .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzopyran structure can significantly influence biological activity. For example, introducing methoxy groups at specific positions enhanced anticancer activity while reducing cytotoxicity towards normal cells .
Properties
CAS No. |
143308-49-0 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5,7,8-tetramethyl-6-phenylmethoxy-4H-chromene |
InChI |
InChI=1S/C20H22O2/c1-13-10-11-18-16(4)19(14(2)15(3)20(18)22-13)21-12-17-8-6-5-7-9-17/h5-10H,11-12H2,1-4H3 |
InChI Key |
NDOGZWHXIIZROA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(O1)C(=C(C(=C2C)OCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















